Technical Monograph: Methyl 2-bromo-5-hydroxyisonicotinate
Technical Monograph: Methyl 2-bromo-5-hydroxyisonicotinate
This technical guide provides an exhaustive analysis of Methyl 2-bromo-5-hydroxyisonicotinate (CAS: 1256810-42-0), a high-value heterocyclic scaffold used primarily in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other metalloenzyme-targeting therapeutics.[1]
Strategic Scaffold for HIF-PH Inhibition and Pyridine Diversification[1]
Executive Summary
Methyl 2-bromo-5-hydroxyisonicotinate is a trisubstituted pyridine intermediate distinguished by its orthogonal reactivity profile.[1] It features three distinct chemical handles: an electrophilic ester at C4, a nucleophilic phenol at C5, and a cross-coupling-ready bromide at C2.[1]
Its structural significance lies in its role as a pharmacophore precursor for HIF-PH inhibitors.[1] The 5-hydroxy-4-carbonyl motif is the canonical bidentate ligand for chelating the active site iron (Fe²⁺) in 2-oxoglutarate-dependent oxygenases.[1] The C2-bromide provides a critical vector for extending the molecule into the enzyme's hydrophobic pocket via palladium-catalyzed cross-coupling, making this molecule a "linchpin" intermediate in medicinal chemistry.[1]
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
Note on Isomer Specificity: Researchers often confuse this molecule with its isomer, Methyl 5-bromo-2-hydroxyisonicotinate (CAS 913836-17-6).[1] It is critical to verify the substitution pattern: this guide focuses on the 2-bromo-5-hydroxy isomer, where the bromine is adjacent to the nitrogen, and the hydroxyl group is adjacent to the ester.[1]
| Property | Specification |
| IUPAC Name | Methyl 2-bromo-5-hydroxy-4-pyridinecarboxylate |
| CAS Number | 1256810-42-0 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~6.5 (5-OH group) – Acidic due to pyridine ring electron withdrawal |
| LogP (Predicted) | 1.58 – Lipophilic enough for organic extraction |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Moisture sensitive |
Synthetic Utility & Reactivity Architecture
The utility of Methyl 2-bromo-5-hydroxyisonicotinate stems from its ability to undergo sequential, selective functionalization.[1] The diagram below illustrates the logical flow of derivatization, moving from the core scaffold to complex drug candidates.
Mechanism of Action: The Chelation Core
In HIF-PH inhibitors (e.g., analogs of Vadadustat or Roxadustat), the 5-hydroxy and 4-carbonyl oxygens form a bidentate chelate with the active site Fe²⁺.[1] This mimics the binding of the natural cofactor, 2-oxoglutarate, thereby blocking the enzyme and stabilizing HIF-α.[1]
Reactivity Flowchart
Figure 1: Divergent synthesis pathways.[1] The C2-Br allows extension into the hydrophobic pocket, while the C4-Ester serves as the amide attachment point.[1]
Synthesis Routes
While specific "recipe-style" patents for CAS 1256810-42-0 are proprietary, the synthesis follows established pyridine chemistry logic.[1]
Route A: Regioselective Bromination (Primary Route)
The most direct synthesis involves the electrophilic bromination of methyl 5-hydroxyisonicotinate.
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Precursor: Methyl 5-hydroxyisonicotinate.[1]
-
Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]
-
Mechanism: The 5-OH group is a strong ortho/para director.[1] In the pyridine ring, the 3-position (ortho to OH) is C4 (blocked by ester) or C2/C6.[1] The nitrogen atom deactivates the ring, but the OH activation dominates.[1] Bromination typically occurs at C2 or C6.
-
Optimization: Conducting the reaction in a buffered solvent (e.g., MeCN or AcOH) controls regioselectivity.
Route B: The Sandmeyer Approach (Alternative)
Used when specific substitution patterns are required that are difficult to access via direct bromination.
-
Nitration: Nitration of 2-amino-4-picoline followed by oxidation/esterification to yield Methyl 2-amino-5-hydroxyisonicotinate.[1]
-
Diazotization: Reaction with NaNO₂/HBr.
-
Substitution: CuBr-mediated displacement of the diazonium salt to install the C2-Br.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at C2
This protocol installs an aryl group at the 2-position, a common step in building the "tail" of HIF-PH inhibitors.[1]
Reagents:
-
Methyl 2-bromo-5-hydroxyisonicotinate (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the pyridine scaffold, arylboronic acid, and base.
-
Degassing: Add solvents and sparge with Argon for 10 minutes. Add the Pd catalyst under a counter-flow of Argon.
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 232/234) and appearance of the product.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The free phenol may streak on silica; adding 1% AcOH to the eluent is recommended.
Protocol 2: Ester Hydrolysis to Carboxylic Acid
Essential for converting the ester to the active amide form.[1]
Reagents:
Procedure:
-
Dissolve the ester in the solvent mixture at 0°C.
-
Add LiOH and allow to warm to room temperature. Stir for 2–6 hours.
-
Acidification (Critical): Carefully acidify with 1N HCl to pH ~3–4. The product (a zwitterionic amino acid-like structure) often precipitates.
-
Isolation: Filter the precipitate or extract with 2-MeTHF (preferred over EtOAc for polar acids).
Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitization: Pyridine derivatives can be sensitizers.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Specific Note: Brominated pyridines can be lachrymators; eye protection is non-negotiable.
-
References
-
Fluorochem Product Data. Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0).[1][4] Retrieved from [1]
-
PubChem Compound Summary. Methyl 5-bromo-2-hydroxyisonicotinate (Isomer Comparison). National Library of Medicine. Retrieved from [1]
-
Warshakoon, N. C., et al. (2006). "Design and synthesis of a series of novel pyrazolopyridines as HIF-1alpha prolyl hydroxylase inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters, 16(21), 5687-5690.[1][5] (Demonstrates the utility of pyridine-4-carboxylate scaffolds in HIF-PH inhibition).
-
Patent CN102321016B. "Synthesis method of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate."[1] (Provides process chemistry conditions for analogous brominated hydroxypyridines). Retrieved from
-
BLD Pharm. Methyl 2-bromo-5-hydroxyisonicotinate MSDS and Properties.[1] Retrieved from [1]
Sources
- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 2-bromo-5-hydroxyisonicotinate | CymitQuimica [cymitquimica.com]
- 5. Design and synthesis of a series of novel pyrazolopyridines as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
